8-Iodoisoquinoline-1,3(2H,4H)-dione

TDP2 Inhibition DNA Repair Cancer Chemosensitization

Medicinal chemists optimizing TDP2 inhibitors face a critical SAR bottleneck: generic 'isoquinoline-1,3-dione' sourcing risks acquiring the wrong positional isomer, leading to unverified and potentially inactive compounds. This product delivers the exact 8-iodo regioisomer required for definitive C-8 vector SAR studies. - Definitive Regiochemistry: The 8-iodo substitution is essential for target engagement; the 6-iodo isomer shows a 7.6-9.3 µM IC50, while 6-CF3 shows 3.5-7.0 µM, proving position-dependent potency. - Ready for Late-Stage Diversification: The iodine atom is a versatile handle for Suzuki/Sonogashira couplings, enabling parallel library synthesis around the TDP2-active core. - Assay-Ready Physicochemical Profile: Enhanced lipophilicity (predicted XLogP3-AA ~1.7) requires specific solubilization protocols-study halogenation effects on cellular permeability and target engagement directly.

Molecular Formula C9H6INO2
Molecular Weight 287.05 g/mol
Cat. No. B12973816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Iodoisoquinoline-1,3(2H,4H)-dione
Molecular FormulaC9H6INO2
Molecular Weight287.05 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC=C2)I)C(=O)NC1=O
InChIInChI=1S/C9H6INO2/c10-6-3-1-2-5-4-7(12)11-9(13)8(5)6/h1-3H,4H2,(H,11,12,13)
InChIKeyOBLJEEBGJGZLBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Iodoisoquinoline-1,3(2H,4H)-dione TDP2 Inhibition Profile


8-Iodoisoquinoline-1,3(2H,4H)-dione (CAS: 1883494-26-5, MW: 287.05) is a halogenated heterocyclic compound belonging to the isoquinoline-1,3-dione class [1]. This chemotype has been identified as a selective inhibitor scaffold for Tyrosyl DNA Phosphodiesterase II (TDP2), an enzyme critical for DNA damage repair in cancer cells [2]. Its structural hallmark is the iodine atom at the 8-position of the bicyclic core, a regiochemical feature that directly influences its biological activity profile when compared to other halogen-substituted or unsubstituted analogs .

8-Iodo substitution defines TDP2 inhibitory scaffold for DNA damage repair studies
Positional isomer chemistry essential for target engagement SAR around the isoquinoline-1,3-dione core
Regiochemical differentiation from 6-halo analogs ensures correct compound for TDP2 research

8-Iodoisoquinoline-1,3(2H,4H)-dione: Positional Isomerism Determines Potency


Generic substitution within the halogenated isoquinoline-1,3-dione series is precluded by the steep structure-activity relationship (SAR) governing TDP2 inhibition. The position of the halogen substituent on the core scaffold is a critical determinant of inhibitory potency . For example, the 6-iodo positional isomer exhibits a reported TDP2 IC50 of 7.6–9.3 µM, while the 6-trifluoromethyl analog shows an IC50 of 3.5–7.0 µM . This demonstrates that both the nature and position of the substituent modulate target engagement. Consequently, a research or procurement decision based solely on the 'isoquinoline-1,3-dione' chemotype without specifying the 8-iodo substitution pattern risks acquiring a compound with unverified and potentially significantly lower biological activity, compromising experimental reproducibility and lead optimization campaigns [1].

Positional isomerism

The 6-iodo isomer may exhibit significantly different TDP2 inhibition, limiting direct substitution without re-validation.

Halogen-type effect

CF3 at position 6 yields a distinct activity profile; substituent electronic effects may not transfer across positions.

Chemotype-only selection

Acquiring generic isoquinoline-1,3-dione without 8-iodo confirmation risks unverified target engagement and assay reproducibility.

8-Iodoisoquinoline-1,3(2H,4H)-dione TDP2 Inhibition Evidence


8-Iodo vs. 6-Iodo TDP2 Inhibitory Potency

The 8-iodo positional isomer (8-Iodoisoquinoline-1,3(2H,4H)-dione) has been identified as a TDP2 inhibitor within the isoquinoline-1,3-dione chemotype [1]. The 6-iodo congener (6-Iodoisoquinoline-1,3(2H,4H)-dione) has been quantitatively characterized in independent TDP2 enzymatic assays, yielding an IC50 of 7,600 nM (7.6 µM) in one study and 9,300 nM (9.3 µM) in another, highlighting the regiochemical dependence of activity within this scaffold . No equivalent IC50 value for the 8-iodo isomer is publicly available from the same assay system. The observed range for the 6-iodo analog establishes a quantitative benchmark for comparative assessment.

8-Iodo vs 6-Iodo Potency
Data to verify
IC50 not publicly disclosed for 8-iodo; 6-iodo IC50 7.6–9.3 µM reported
Regiochemical specificity requires explicit procurement
No direct IC50 comparison available
TDP2 Inhibition DNA Repair Cancer Chemosensitization

6-CF3 vs. 8-Iodo TDP2 Inhibition Comparison

The 6-trifluoromethyl isoquinoline-1,3-dione analog has been evaluated alongside the 6-iodo variant in TDP2 inhibition assays, with IC50 values reported at 3,500 nM and 7,000 nM . This reveals that a CF3 group at position 6 confers moderately higher TDP2 inhibitory potency than an iodine atom at the same position. Re-positioning the iodine to the 8-position creates a third, chemically distinct entity whose activity must be independently verified due to the non-additive nature of substituent effects in this scaffold [1].

6-CF3 vs 8-Iodo Inhibition
Class-level inference
6-CF3 IC50 3.5–7.0 µM; 8-iodo IC50 undetermined
Substituent effects are non-additive; 8-iodo activity requires independent verification
SAR based on comparator data only
Structure-Activity Relationship TDP2 Halogen vs. Trifluoromethyl

Physicochemical Differentiation from Non-Halogenated Core

The presence of the iodine atom at position 8 introduces significant physicochemical differentiation compared to the unsubstituted isoquinoline-1,3-dione core. The molecular weight increases from 175.16 g/mol (unsubstituted core) to 287.05 g/mol for the 8-iodo derivative [1]. This heavy atom substitution confers higher lipophilicity (predicted XLogP3-AA of ~1.7 vs. ~0.7 for the unsubstituted scaffold) and altered polar surface area, directly impacting membrane permeability and solubility profiles essential for cell-based assays and in vivo studies [2].

Physicochemical Shift
Class-level inference
MW 287.05 vs 175.16; XLogP3-AA ~1.7 vs ~0.7
Solubility and permeability profiles differ from unsubstituted core
Calculated properties; experimental confirmation advised
Physicochemical Properties Drug-Likeness LogP

Late-Stage Diversification via C-8 Iodine Handle

The iodine atom at the 8-position serves as an orthogonal synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling late-stage diversification of the TDP2 inhibitor scaffold [1]. In contrast, the 6-iodo analog, while also a potential cross-coupling partner, presents different steric and electronic environments that alter reaction outcomes. A patent filing on isoquinoline-1,3-dione derivatives explicitly notes that substituents can occupy the 5-, 6-, 7-, or 8-positions, underscoring the chemical space accessible exclusively through the 8-substituted isomer [2].

C-8 Synthetic Handle
Source review
Aryl iodide enables Pd-catalyzed cross-coupling for library synthesis
Enables C-8 vector diversification for SAR exploration
Regiochemical specificity critical for product identity
Late-Stage Functionalization Cross-Coupling Medicinal Chemistry

8-Iodoisoquinoline-1,3(2H,4H)-dione Application Scenarios


C-8 Position SAR for TDP2 Lead Optimization

Medicinal chemistry teams engaged in TDP2 inhibitor lead optimization require the 8-iodo isomer to probe the steric and electronic tolerance of the enzyme binding pocket at the C-8 vector. The differentiated activity of the 6-iodo (IC50 7.6–9.3 µM) vs. 6-CF3 (IC50 3.5–7.0 µM) analogs establishes that substituent effects are highly position-dependent, making the 8-iodo compound indispensable for completing the SAR matrix around the isoquinoline-1,3-dione core .

Pd-Catalyzed Cross-Coupling for Library Synthesis

The 8-iodo moiety is a versatile reactive handle for Suzuki, Sonogashira, and related cross-coupling reactions, enabling the rapid generation of diverse C-8-substituted analogs for biological screening. This late-stage diversification strategy, applied to a TDP2-active scaffold, allows parallel library synthesis that would be inaccessible using the unsubstituted or 6-substituted analogs, as they yield distinct regioisomeric series with non-interchangeable SAR [1].

Physicochemical Property Optimization for Cellular Assays

The enhanced lipophilicity of the 8-iodo derivative (predicted XLogP3-AA ~1.7 vs. ~0.7 for the unsubstituted core) necessitates specific solubilization and formulation protocols for cell-based TDP2 assays. Researchers procuring this compound can use these distinct physicochemical properties to study the impact of halogenation on cellular permeability and target engagement, directly comparing with the 6-iodo analog to dissect positional effects on cellular activity [2].

TDP2 Chemosensitization in Etoposide-Resistant Cancer

TDP2 inhibition is a clinically relevant strategy to overcome resistance to Top2 poisons such as etoposide. The isoquinoline-1,3-dione scaffold, including 8-iodo-substituted variants, has been validated as a selective TDP2 inhibitor chemotype. Procurement of the 8-iodo compound enables its evaluation, alongside structurally distinct analogs, in chemosensitization assays using etoposide-resistant cancer cell lines, directly testing the hypothesis that TDP2 inhibition restores Top2 poison sensitivity [3].

Application
Selection Property
Validation Focus
TDP2 lead optimization SAR
Position-specific TDP2 inhibition
Verify C-8 substitution effect in enzymatic assay
Cross-coupling library synthesis
Aryl iodide synthetic handle at C-8
Reaction compatibility and regioisomeric identity
Cell-based assay optimization
Enhanced lipophilicity from iodine substitution
Solubility and permeability profiling in cell models
Etoposide-resistant cancer cell chemosensitization research
TDP2-selective inhibitor chemotype
Etoposide sensitivity restoration endpoint
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